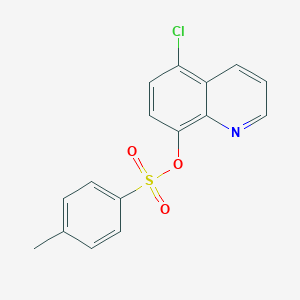

5-Chloro-8-(tosyloxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12ClNO3S |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

(5-chloroquinolin-8-yl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H12ClNO3S/c1-11-4-6-12(7-5-11)22(19,20)21-15-9-8-14(17)13-3-2-10-18-16(13)15/h2-10H,1H3 |

InChI Key |

VWPVTHBZBFRVSH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 8 Tosyloxy Quinoline

Precursor Synthesis and Functional Group Interconversions

The initial and critical phase in synthesizing the target compound is the construction of the 5-chloro-8-hydroxyquinoline (B194070) scaffold. This involves forming the bicyclic quinoline (B57606) system with the required substituents at the C5 and C8 positions.

The Skraup and Doebner-von Miller reactions are traditional and robust methods for quinoline synthesis. The Skraup synthesis typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net For 5-chloro-8-hydroxyquinoline, a modified Skraup-Doebner-von Miller reaction is a common industrial method. smolecule.com This approach utilizes 4-chloro-2-aminophenol as the aniline derivative, which reacts with glycerol in the presence of an acid catalyst like sulfuric acid and an oxidizing agent, which can be a nitro compound such as 4-chloro-2-nitrophenol (B165678). smolecule.comenvironmentclearance.nic.in This method directly establishes the desired substitution pattern on the benzene (B151609) ring of the quinoline system. Modifications to the classic Skraup reaction have been developed to control the often violent reaction and improve yields. researchgate.netcdnsciencepub.com

The Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another fundamental approach to quinoline derivatives. scispace.com While versatile, its application to 5-chloro-8-hydroxyquinoline would depend on the availability of a suitably substituted 2-aminobenzaldehyde (B1207257) or ketone precursor.

More recent advancements in synthetic chemistry have focused on transition-metal-catalyzed C-H activation as a powerful tool for building functionalized quinoline systems. mdpi.com These methods offer high atom economy and can provide access to substitution patterns that are difficult to achieve through classical means. nih.govnih.gov Catalysts based on palladium, rhodium, and iridium can direct the functionalization of specific C-H bonds, although their application directly to the de novo synthesis of the 5-chloro-8-hydroxyquinoline core is less common than the classic cyclization routes. nih.govacs.org However, they are highly relevant for the subsequent modification of the pre-formed quinoline ring.

| Method | Key Reactants | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Skraup/Doebner-von Miller | 4-chloro-2-aminophenol, Glycerol | H₂SO₄, Oxidizing agent (e.g., 4-chloro-2-nitrophenol) | + Direct, established industrial method. smolecule.comenvironmentclearance.nic.in - Harsh conditions, can be violent. cdnsciencepub.com |

| Friedländer Synthesis | Substituted 2-aminobenzaldehyde/ketone, α-Methylene carbonyl | Acid or base catalysis | + Generally milder conditions. - Precursor availability can be a limitation. scispace.com |

| C-H Activation | Aniline derivatives, Alkynes/Alkenes | Transition metal catalyst (Pd, Rh, Ir) | + High atom economy, novel regioselectivity. mdpi.com - Catalyst cost, may require directing groups. |

Once the 8-hydroxyquinoline (B1678124) core is formed, or if starting from 8-hydroxyquinoline itself, the next crucial step is the regioselective introduction of a chlorine atom at the C5 position. The hydroxyl group at C8 and the nitrogen atom in the pyridine (B92270) ring direct electrophilic substitution primarily to the C5 and C7 positions.

Direct chlorination of 8-hydroxyquinoline using reagents like sulfuryl chloride or chlorine gas has been reported, but this can often lead to a mixture of products, including the undesired 7-chloro and 5,7-dichloro derivatives, resulting in modest yields of the target C5-monochloro product. smolecule.com A method using hydrogen peroxide and hydrochloric acid can generate active chlorine species for the electrophilic substitution, but may also produce byproducts. guidechem.com

To achieve higher regioselectivity for the C5 position, modern methods often employ directing group strategies . By temporarily modifying the 8-hydroxyl group, its directing effect can be altered to favor C5 halogenation. For instance, converting the hydroxyl to an O-acyl group can enhance selectivity. In a catalyst-free approach, in situ formation of an O-acyl intermediate using acyl halides can lead to C5,C7-dihalogenation, but modifying the conditions to use a pre-formed O-acylated 8-hydroxyquinoline in the presence of a Lewis acid like AlCl₃ enables selective electrophilic halogenation at the C5 position. researchgate.netresearchgate.net

Another advanced strategy involves using the 8-amidoquinoline framework as a bidentate directing group in metal-catalyzed reactions. mdpi.com This has proven highly effective for C5-functionalization. Iron(III)-catalyzed halogenation of 8-amidoquinolines in water provides an environmentally benign method for selective C5-H halogenation. mdpi.com Electrochemical methods have also been developed for the C5-bromination of 8-aminoquinoline (B160924) amides, showcasing green and efficient alternatives. rsc.org

| Method | Substrate | Reagents | Selectivity Control |

|---|---|---|---|

| Direct Electrophilic Chlorination | 8-Hydroxyquinoline | H₂O₂ / HCl | Limited; can produce 7-chloro and 5,7-dichloro byproducts. guidechem.com |

| Lewis Acid-Mediated Halogenation | O-Acylated 8-Hydroxyquinoline | N-Halosuccinimide (NCS/NBS), AlCl₃ | The O-acyl directing group and Lewis acid promote selective C5 attack. researchgate.netresearchgate.net |

| Iron-Catalyzed Halogenation | 8-Amidoquinoline | N-Halosuccinimide (NBS), Fe(NO₃)₃ | The 8-amido group acts as a directing group for the iron catalyst. mdpi.com |

| Electrochemical Halogenation | 8-Aminoquinoline Amide | NH₄Br, Cu(OAc)₂ | Electrocatalysis combined with a directing group achieves high C5 selectivity. rsc.org |

Development of Regioselective Quinoline Core Synthesis Approaches

Tosylation Strategies for 8-Hydroxyl-Quinoline Derivatives

The final step in the synthesis of the target molecule is the conversion of the 8-hydroxyl group of 5-chloro-8-hydroxyquinoline into a tosyloxy group. This is typically achieved by reaction with p-toluenesulfonyl chloride (TsCl).

The tosylate group is an excellent leaving group, but in this context, it is primarily installed as a robust protecting group for the 8-hydroxyl function. researchgate.netrroij.com The phenolic hydroxyl group on the quinoline ring is acidic and nucleophilic, and can interfere with subsequent reactions, such as metal-catalyzed cross-couplings intended for other positions on the ring.

For example, in the synthesis of 4-aryl-8-hydroxyquinolines, 4-chloro-8-hydroxyquinoline is first tosylated. rroij.com The resulting 4-chloro-8-(tosyloxy)quinoline is then subjected to a Suzuki-Miyaura cross-coupling reaction. researchgate.netrroij.com The tosyl group is stable under these anhydrous coupling conditions and prevents the free hydroxyl from reacting with the organometallic reagents. After the desired functionalization at the C4 position is complete, the tosyl group can be readily removed (deprotected) by hydrolysis to regenerate the free hydroxyl group. researchgate.net This strategy demonstrates the utility of the tosyloxy group in facilitating selective modifications at other sites of the quinoline scaffold.

The tosylation of phenols and alcohols is a standard transformation, but its efficiency can be highly dependent on the reaction conditions, especially with sterically hindered or less reactive substrates. The goal is to achieve high conversion to the tosylate ester while avoiding side reactions.

The most common method involves reacting the alcohol (in this case, 5-chloro-8-hydroxyquinoline) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov

Base: Pyridine is a classic choice, acting as both a solvent and a base to neutralize the HCl byproduct. Other tertiary amines like triethylamine (B128534) (TEA) are also frequently used. nih.gov For phenols, stronger bases like sodium hydroxide (B78521) or potassium hydroxide in a two-phase system (Schotten-Baumann conditions) or potassium carbonate can be effective. researchgate.net

Catalyst: Nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often added in catalytic amounts to accelerate the reaction, particularly for hindered alcohols. nih.gov 1-Methylimidazole has also been shown to be an effective catalyst. nih.gov

Reagent: While TsCl is standard, p-toluenesulfonic anhydride (B1165640) (Ts₂O) can be used as an alternative, which avoids the generation of corrosive HCl. nesacs.org

Solvent: Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and pyridine are common solvents. Solvent-free conditions have also been developed as a green chemistry approach. lookchem.com

Optimization involves balancing these factors to maximize yield and minimize reaction time. For example, for sterically hindered alcohols, a larger excess of TsCl along with a catalyst like DMAP may be necessary to drive the reaction to completion. nih.gov

Formation of the 8-Tosyloxy Group as a Protecting Group

Convergent and Linear Synthetic Routes to 5-Chloro-8-(tosyloxy)quinoline

A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. A potential linear route to the target compound would be:

Start with commercially available 8-hydroxyquinoline.

Perform a regioselective chlorination at the C5 position to yield 5-chloro-8-hydroxyquinoline. guidechem.com

Tosylate the 8-hydroxyl group to afford the final product, this compound.

Another linear approach involves starting with a pre-functionalized quinoline. For instance, a synthesis starting with 4-hydroxy-8-tosyloxyquinoline, followed by chlorination with phosphorus oxychloride, yields 4-chloro-8-tosyloxyquinoline. researchgate.net While not the target compound, this illustrates a linear sequence where the tosyl group is installed early.

A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then combining them in a later step. The industrial Skraup-type synthesis of the precursor is an example of a convergent approach to the quinoline core. environmentclearance.nic.in

Fragment A: 4-chloro-2-aminophenol.

Fragment B: Glycerol (which dehydrates to form acrolein, the C3 source).

These fragments are combined in a cyclization reaction to form the complete 5-chloro-8-hydroxyquinoline core in one key step.

This precursor is then tosylated to yield the final product.

Reactivity and Transformational Chemistry of 5 Chloro 8 Tosyloxy Quinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 5-Position

The chlorine atom at the 5-position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org The electron-withdrawing nature of the quinoline nitrogen and the chloro substituent itself facilitates this type of reaction.

Investigation of 5-Chloro Moiety Reactivity with Diverse Nucleophiles (e.g., Nitrogen, Sulfur, Oxygen-based)

Research has demonstrated that the 5-chloro group can be displaced by a variety of nucleophiles. For instance, in a related quinoline system, 4-chloro-8-tosyloxyquinoline, treatment with nitrogen and sulfur nucleophiles resulted in the formation of 4-amino and 4-thioalkyl-8-hydroxyquinolines. researchgate.net This suggests that similar reactivity can be expected at the 5-position of 5-Chloro-8-(tosyloxy)quinoline.

Nitrogen nucleophiles, such as primary and secondary amines, can react to form 5-aminoquinoline (B19350) derivatives. scienceopen.comd-nb.info Studies on analogous systems have shown that these reactions can proceed under mild conditions, sometimes even in aqueous media with the aid of surfactants. d-nb.info Similarly, sulfur-based nucleophiles like thiols can be employed to synthesize 5-thioalkylquinolines. These reactions often require a strong base, such as sodium hydride, to deprotonate the thiol and form the more reactive thiolate anion. researchgate.net Oxygen-based nucleophiles, including alkoxides and phenoxides, can also participate in SNAr reactions to yield 5-alkoxy or 5-aryloxyquinolines, respectively.

Analysis of Chemo- and Regioselectivity in Nucleophilic Displacements

A key aspect of the chemistry of this compound is the potential for selective reaction at either the 5-position (C-Cl bond) or the 8-position (O-Ts bond). The regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

In many instances, the 5-chloro group is more susceptible to nucleophilic attack than the 8-tosyloxy group. This is particularly true for "soft" nucleophiles. However, with certain "hard" nucleophiles or under specific conditions, simultaneous substitution and deprotection can occur. For example, in the reaction of 4-chloro-8-tosyloxyquinoline with sulfur nucleophiles and pyrrolidine, the removal of the tosyl group at position 8 was observed to happen concurrently with the substitution of the chlorine at position 4. researchgate.netresearchgate.net

Reactions Involving the 8-Tosyloxy Group

The tosyloxy group at the 8-position serves a dual purpose: it acts as a protecting group for the 8-hydroxyl functionality and as a leaving group for further functionalization.

Selective Deprotection and Cleavage Strategies of the 8-Tosyloxy Group

The tosyl group can be selectively removed to unveil the 8-hydroxyquinoline (B1678124) core, a crucial chelating motif in many applications. rroij.com Deprotection is typically achieved by treatment with a suitable nucleophile or base. researchgate.net For instance, alkaline hydrolysis using sodium hydroxide (B78521) in methanol (B129727) can effectively cleave the tosyl group. thieme-connect.com This strategy is often employed as the final step in a synthetic sequence after modifications at other positions of the quinoline ring have been completed. researchgate.net

Exploitation of 8-Tosyloxy as a Leaving Group in Subsequent Functionalization

The tosyloxy group is an excellent leaving group, a property that can be exploited in various substitution and coupling reactions. While direct nucleophilic substitution at the 8-position is less common than at the 5-position, the tosyloxy group's lability is particularly valuable in metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wiley-vch.denih.gov this compound is a versatile substrate for such transformations, allowing for the introduction of a wide range of substituents.

The general mechanism for these reactions involves the oxidative addition of the aryl halide (or tosylate) to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the active catalyst. nih.gov

Research on analogous systems, such as 4-chloro-8-tosyloxyquinoline, has demonstrated successful Suzuki-Miyaura cross-coupling with various arylboronic acids. rroij.comresearchgate.net In these cases, the tosyl group remained stable under the anhydrous coupling conditions, allowing for selective functionalization at the chloro-substituted position. researchgate.net A similar chemo- and site-selectivity is expected for this compound in reactions like the Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.net The stability of the tosyloxy group under anhydrous Heck coupling conditions has also been reported. researchgate.net

The following table summarizes the types of cross-coupling reactions applicable to halo- and tosyl-substituted quinolines:

| Reaction Name | Organometallic Reagent | Resulting Bond | Reference |

| Suzuki-Miyaura | Organoboron | C-C | rroij.comresearchgate.net |

| Stille | Organotin | C-C | researchgate.net |

| Heck | Alkene | C-C | researchgate.netresearchgate.net |

| Sonogashira | Terminal Alkyne | C-C | researchgate.net |

| Buchwald-Hartwig | Amine | C-N | scienceopen.com |

Suzuki-Miyaura Cross-Coupling at the 5-Position of the Quinoline Ring

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the case of this compound, this reaction is effectively employed to introduce aryl or heteroaryl substituents at the 5-position by targeting the more reactive C-Cl bond. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and an organoboron reagent, such as an arylboronic acid.

Research has demonstrated that the use of a tosyl protecting group for the 8-hydroxyl function allows for the Suzuki-Miyaura cross-coupling to proceed at the 5-position. researchgate.net This approach enables the synthesis of 5-aryl-8-hydroxyquinolines from the relatively inert 5-chloro-8-hydroxyquinoline (B194070), following a protection-coupling-deprotection sequence. researchgate.netresearchgate.net The reaction proceeds via the standard catalytic cycle of oxidative addition of the palladium(0) complex to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 5-arylated product. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Anhydrous conditions are often preferred to ensure the stability of the tosyloxy group. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling at the 5-Position

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic Acid | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | PPh₃ or SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane/Water or Anhydrous DMF | Reaction Medium |

Evaluation of 8-Tosyloxy Group Stability and Compatibility under Cross-Coupling Conditions

A key advantage of using this compound as a substrate is the high stability of the 8-tosyloxy group under the conditions typically required for cross-coupling at the 5-position. The tosyloxy group, derived from p-toluenesulfonic acid, is a good leaving group but is significantly less reactive towards palladium-catalyzed oxidative addition than aryl chlorides or bromides. researchgate.netresearchgate.net

Studies specifically focusing on the Suzuki-Miyaura and Heck couplings of halo-tosyloxy-quinolines have confirmed that the tosyloxy protecting group remains stable and intact during anhydrous coupling reactions targeting the C-Cl bond. researchgate.net This chemoselectivity is fundamental to the synthetic utility of the substrate, as it allows for the modification of the 5-position without disturbing the protected hydroxyl at the 8-position.

The stability of the C-OTs bond allows it to function as an "inert" protecting group during the initial C-C bond formation. sci-hub.ru Following the successful coupling at the C5-position, the tosyloxy group can be readily cleaved under different reaction conditions, such as basic hydrolysis or treatment with specific nucleophiles, to furnish the final 5-aryl-8-hydroxyquinoline product. researchgate.net This orthogonal reactivity is a powerful tool in multistep synthesis.

Exploration of Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura reaction, the distinct reactivity of the C-Cl and C-OTs bonds in this compound opens the door to other valuable transition metal-mediated transformations.

Heck Reaction : The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is a plausible transformation for this compound. In the analogous compound 4-chloro-8-tosyloxyquinoline, Heck coupling occurs selectively at the C4-position, with the tosyloxy group showing high stability under the anhydrous reaction conditions. researchgate.net By analogy, a similar selective reaction at the C5-Cl bond of this compound is expected, providing a route to 5-alkenyl-8-(tosyloxy)quinolines. organic-chemistry.orgcore.ac.uk

Sonogashira Coupling : The Sonogashira coupling reaction between an aryl halide and a terminal alkyne is a primary method for synthesizing aryl alkynes. lucp.netrsc.org This reaction could be applied to this compound to yield 5-alkynyl-8-(tosyloxy)quinoline. While C-Cl bonds are generally less reactive than C-Br or C-I bonds in Sonogashira couplings, appropriate palladium-phosphine catalyst systems can facilitate the transformation. researchgate.net Furthermore, under more forcing conditions or with specific catalyst systems designed for less reactive electrophiles, the C-OTs bond itself can participate in Sonogashira couplings, offering potential for sequential functionalization. sci-hub.ruacs.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.org It is highly effective for coupling aryl halides with a wide range of amines. The C5-Cl bond of the quinoline ring is a suitable electrophile for this transformation. Studies on the closely related 5-bromo-8-benzyloxyquinoline have shown successful Buchwald-Hartwig amination with secondary anilines. ias.ac.in This suggests that this compound could be readily converted to 5-amino-8-(tosyloxy)quinoline derivatives, which are valuable precursors for various applications. scienceopen.comnih.gov

Mechanistic Investigations into Reactions of 5 Chloro 8 Tosyloxy Quinoline

Elucidation of Reaction Pathways for Halogenation and Tosylate Formation

The synthesis of 5-Chloro-8-(tosyloxy)quinoline is a multi-step process that begins with the construction of the quinoline (B57606) core, followed by functionalization. The primary route to the core structure, 5-chloro-8-hydroxyquinoline (B194070), is the Skraup synthesis.

Skraup Synthesis for 5-Chloro-8-hydroxyquinoline: This classic method involves the reaction of an aromatic amine, in this case, 4-chloro-2-aminophenol, with glycerol (B35011), an oxidizing agent (historically nitrobenzene, though other agents can be used), and concentrated sulfuric acid. smolecule.comiipseries.orgenvironmentclearance.nic.in

The mechanism proceeds through several key steps:

Dehydration of Glycerol: Concentrated sulfuric acid, a strong dehydrating agent, heats glycerol to produce the α,β-unsaturated aldehyde, acrolein. iipseries.orggoogle.com

Michael Addition: The amino group of 4-chloro-2-aminophenol acts as a nucleophile, attacking the acrolein intermediate in a Michael-type addition. iipseries.org

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich benzene (B151609) ring. Subsequent dehydration aromatizes the newly formed heterocyclic ring. researchgate.net

Oxidation: The initially formed dihydroquinoline intermediate is then oxidized to the stable aromatic quinoline system. iipseries.orggoogle.com

The use of precursors like 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) in the presence of sulfuric acid and glycerol is a documented industrial method. smolecule.comenvironmentclearance.nic.in

Tosylate Formation: Once 5-chloro-8-hydroxyquinoline is formed, the hydroxyl group is converted to a tosylate. This transformation is critical as it converts the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions. The tosyl group also serves as a protecting group for the hydroxyl functionality.

The mechanism for tosylation involves the reaction of the 8-hydroxy group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521). chemicalbook.com

Deprotonation: The base removes the acidic proton from the 8-hydroxy group, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting oxygen anion attacks the electrophilic sulfur atom of TsCl, displacing the chloride ion in a nucleophilic acyl substitution-type mechanism. This forms the desired this compound.

This tosylation is typically a high-yield reaction performed under relatively mild conditions. chemicalbook.com

Detailed Mechanistic Studies of Nucleophilic Aromatic Substitution on the Quinoline Scaffold

The quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. numberanalytics.comfrontiersin.orgmasterorganicchemistry.com In this compound, both the chloro and tosyloxy groups are electron-withdrawing, further activating the ring system.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process: libretexts.orglumenlearning.comlibretexts.org

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . libretexts.orglumenlearning.comwikipedia.org This step is typically the rate-determining step. The aromaticity of the ring is temporarily lost as the attacked carbon becomes sp3-hybridized. libretexts.orglibretexts.org

Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group (e.g., chloride).

In the context of quinoline derivatives, nucleophilic attack is favored at the C2 and C4 positions (the α and γ positions relative to the nitrogen), which bear a partial positive charge. researchgate.net For this compound, the chlorine at C5 is on the carbocyclic ring and is less activated than halogens at C2 or C4. However, substitutions can still occur. More commonly, related compounds like 4-chloro-8-tosyloxyquinoline readily undergo SNAr at the C4 position with various nitrogen and sulfur nucleophiles. researchgate.netresearchgate.net In some of these reactions, the nucleophile not only displaces the chlorine at C4 but also cleaves the tosylate group at C8, leading to a deprotected 8-hydroxyquinoline (B1678124) derivative in a single step. researchgate.netresearchgate.net This dual reactivity highlights the electrophilic nature of both the C4 carbon and the sulfonyl sulfur.

| Nucleophile | Substrate | Position of Substitution | Reaction Conditions | Product | Reference |

| Pyrrolidine | 4-Chloro-8-tosyloxyquinoline | C4 and C8 | Toluene, reflux | 4-Pyrrolidinyl-8-hydroxyquinoline | researchgate.net |

| n-Butanethiol | 4-Chloro-8-tosyloxyquinoline | C4 and C8 | NaH, Butanol, reflux | 4-n-Butylthio-8-hydroxyquinoline | researchgate.net |

| Piperidine | 4-Chloroquinoline | C4 | Various solvents | 4-Piperidinylquinoline | researchgate.net |

Understanding Catalytic Cycles in Transition Metal-Mediated Transformations

The halogenated nature of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The chlorine atom at the C5 position of this compound can participate in this coupling. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) system and proceeds via three main steps: libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. libretexts.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl. libretexts.org

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. chemrxiv.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orglibretexts.org The catalytic cycle is similar to the Suzuki coupling but differs after the oxidative addition step. libretexts.orgdiva-portal.org

Oxidative Addition: As in the Suzuki reaction, the Pd(0) catalyst adds to the C-Cl bond to form an arylpalladium(II) complex.

Olefin Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. diva-portal.org

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new carbon-carbon double bond in the product and a palladium-hydride species.

Regeneration of Catalyst: The base present in the reaction mixture neutralizes the generated H-X and helps to reductively eliminate the palladium-hydride species to regenerate the Pd(0) catalyst. diva-portal.org

For both reactions, the tosyloxy group at C8 is generally stable under the typical anhydrous coupling conditions, allowing for selective functionalization at the C5 position. sut.ac.th

Analysis of Stereoelectronic Effects Influencing Reaction Selectivity and Kinetics

Stereoelectronic effects, which describe how orbital overlap and electronic properties influence reactivity based on molecular geometry, are crucial for understanding the behavior of this compound. wikipedia.orgpharmacy180.com

Influence of the Quinoline Nitrogen: The nitrogen atom is the most significant electronic feature of the quinoline ring. Its sp2 lone pair and its electronegativity withdraw electron density from the ring system, particularly from the α (C2) and γ (C4) positions. numberanalytics.com This makes these positions inherently electrophilic and susceptible to nucleophilic attack, as seen in SNAr reactions. researchgate.net This effect explains why chloroquinolines are generally more reactive towards nucleophiles than their carbocyclic analogue, chloronaphthalene.

Effect of Substituents:

5-Chloro Group: The chlorine atom at C5 is an electron-withdrawing group via induction, which further deactivates the carbocyclic ring towards electrophilic substitution but enhances its suitability for reactions involving nucleophilic attack or oxidative addition in cross-coupling catalysis.

8-Tosyloxy Group: The tosyloxy group is a strong electron-withdrawing group, which significantly lowers the electron density of the entire ring system. Its presence enhances the electrophilicity of the quinoline core. Furthermore, as a bulky group, it can exert steric hindrance, potentially directing incoming reagents to other positions.

Orbital Overlap in Transition States: The efficiency of the reactions described is highly dependent on achieving the correct orbital geometry in the transition state.

In SNAr, the attacking nucleophile must approach the plane of the aromatic ring to allow for effective overlap with the π* system, leading to the formation of the Meisenheimer intermediate. libretexts.org

In transition metal catalysis, the oxidative addition step requires proper orientation of the C-Cl bond with the d-orbitals of the metal catalyst.

In elimination steps, such as the β-hydride elimination in the Heck reaction, a syn-periplanar arrangement of the C-H and C-Pd bonds is required for efficient reaction. diva-portal.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Chloro 8 Tosyloxy Quinoline and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of 5-Chloro-8-(tosyloxy)quinoline.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region (typically δ 7.0-9.0 ppm) would be particularly complex, showing signals for the five protons on the quinoline (B57606) ring system and the four protons of the p-toluenesulfonyl (tosyl) group. The protons on the quinoline ring would exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons. The tosyl group's aromatic protons would appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. A sharp singlet, integrating to three protons, would be expected in the upfield region (around δ 2.4 ppm) corresponding to the methyl group of the tosyl moiety.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would confirm the presence of all 16 carbon atoms in the molecule. The spectrum would show nine signals for the quinoline core, with the carbon bearing the chlorine atom shifted downfield. The six carbons of the tosyl group would also be evident, including the methyl carbon signal around δ 21-22 ppm. The quaternary carbons, such as those bonded to chlorine, oxygen, and the sulfonyl group, would typically show lower intensity peaks.

Detailed analysis of related structures, such as (E)-2-(4-bromostyryl)-5-chloroquinolin-8-ol and other quinoline derivatives, provides context for these expected chemical shifts. mdpi.comrsc.org

Illustrative NMR Data for Related Quinolines

| Compound Type | Technique | Key Protons/Carbons | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 5-Chloro-8-hydroxy-quinolines | ¹H NMR | Quinoline Aromatic Protons | 7.0 - 8.5 | mdpi.comnih.gov |

| 5-Chloro-8-hydroxy-quinolines | ¹³C NMR | Quinoline Aromatic Carbons | 110 - 155 | rsc.org |

| Tosyl Group | ¹H NMR | Aromatic Protons (AA'BB' system) | ~7.4 and ~7.8 | |

| Tosyl Group | ¹H NMR | Methyl Protons (CH₃) | ~2.4 | |

| Tosyl Group | ¹³C NMR | Methyl Carbon (CH₃) | ~21.5 |

Utilization of Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₆H₁₂ClNO₃S) is 334.0299. An experimental HRMS value within a narrow tolerance (e.g., ±5 ppm) of this calculated mass would serve as definitive proof of the compound's elemental composition.

Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) can reveal characteristic fragmentation patterns that further support the proposed structure. Key fragmentation pathways for this compound would likely include:

Loss of the tosyl group: Cleavage of the C-O bond to yield a 5-chloro-8-hydroxyquinoline (B194070) radical cation (m/z 179) and a tosyl radical, or cleavage of the S-O bond.

Formation of the tosyl cation: Generation of the p-toluenesulfonyl cation (m/z 155).

Formation of the tropylium (B1234903) ion: A characteristic fragment from the tosyl group at m/z 91.

Loss of SO₂: Fragmentation of the sulfonyl group, leading to a loss of 64 Da.

Expected Key Mass Spectrometry Fragments

| Fragment Identity | Molecular Formula | Expected m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ (Molecular Ion) | C₁₆H₁₃ClNO₃S⁺ | 334.03 |

| [M - C₇H₇SO₂]⁺ | C₉H₅ClNO⁺ | 178.01 |

| [C₇H₇SO₂]⁺ (Tosyl Cation) | C₇H₇O₂S⁺ | 155.02 |

| [C₇H₇]⁺ (Tropylium Ion) | C₇H₇⁺ | 91.05 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the regions of 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The C-O-S ester linkage would also produce characteristic stretching vibrations. Other key absorptions would include C=N and C=C stretching from the quinoline ring (approx. 1500-1650 cm⁻¹) and C-Cl stretching (typically below 800 cm⁻¹). Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Quinoline Ring | C=C and C=N Stretching | 1500 - 1650 | Medium-Strong |

| Tosyl Group (S=O) | Asymmetric Stretching | 1350 - 1400 | Strong |

| Tosyl Group (S=O) | Symmetric Stretching | 1170 - 1200 | Strong |

| Ester Linkage (Ar-O-S) | Stretching | 1000 - 1100 | Strong |

| C-Cl | Stretching | 700 - 800 | Medium-Strong |

Data for related compounds like (E)-2-(4-bromostyryl)-5-chloroquinolin-8-ol show characteristic IR peaks for the quinoline core and its substituents. mdpi.com

X-ray Crystallography for Elucidation of Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Illustrative Crystallographic Data for a Tosylated Quinoline Derivative

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (S=O) | ~1.43 Å |

| Key Bond Length (S-O) | ~1.59 Å |

| Key Bond Angle (O=S=O) | ~120° |

Note: This data is illustrative and based on known structures of related compounds.

Computational and Theoretical Studies on 5 Chloro 8 Tosyloxy Quinoline Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a standard method for investigating the electronic properties of molecules. For quinoline (B57606) derivatives, calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) to determine optimized geometries, vibrational frequencies, and electronic parameters. researchgate.netsiftdesk.orgnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com For instance, in studies of other substituted quinolines, the HOMO is often localized on the quinoline moiety, while the LUMO distribution can vary depending on the nature and position of the substituents. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netsiftdesk.orgmdpi.com In a hypothetical DFT study of 5-Chloro-8-(tosyloxy)quinoline, one would expect negative potential regions around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack.

Although no specific data exists for this compound, the table below illustrates typical DFT-calculated electronic properties for a related quinoline derivative, demonstrating the type of data that such a study would yield.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Quinoline Derivative (Note: This data is for a representative quinoline compound and NOT for this compound)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.605 eV |

| LUMO Energy | -3.125 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.480 eV |

| Dipole Moment | 3.9 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For example, MD simulations of the precursor, 5-chloro-8-hydroxyquinoline (B194070) (cloxiquine), have been used to study its interaction with bovine serum albumin, revealing that hydrophobic interactions are the major driving force for complexation. nih.gov A similar study on this compound would likely involve placing the molecule in a simulated solvent box and analyzing its trajectory over time to understand its conformational preferences and non-covalent interactions, such as π-π stacking, which are common in aromatic systems.

Computational Prediction of Reactivity Trends and Novel Reaction Pathways

Computational methods can predict the most likely pathways for chemical reactions by calculating the energy barriers of potential transition states. The tosyloxy group is an excellent leaving group, a property that is often exploited in organic synthesis. Synthetic studies on the related isomer, 4-Chloro-8-tosyloxyquinoline, show its utility in palladium-catalyzed cross-coupling reactions. researchgate.net Theoretical studies could elucidate the mechanisms of such reactions for this compound, for instance, in nucleophilic aromatic substitution.

Computational approaches can also predict novel, yet-to-be-discovered reaction pathways by exploring the potential energy surface of the reacting system. sit.edu.cn This can guide experimental chemists in designing new synthetic routes.

Theoretical Insights into the Influence of the Tosyloxy Group on Electronic Properties

The substituents on the quinoline ring significantly modulate its electronic properties. The chlorine atom at the C-5 position acts as an electron-withdrawing group through induction, enhancing the electrophilicity of the quinoline ring system.

The tosyloxy group at the C-8 position is also strongly electron-withdrawing, a property conferred by the sulfonyl center. This effect is expected to lower the energy of both the HOMO and LUMO orbitals. rroij.com Theoretical studies on other sulfonyl-substituted quinolines confirm that these groups exert strong electronic effects. This dual substitution with electron-withdrawing groups at both the C-5 and C-8 positions would make the quinoline core electron-deficient, significantly influencing its reactivity towards nucleophiles and its potential as a ligand in coordination chemistry.

Future Research Directions and Emerging Opportunities in 5 Chloro 8 Tosyloxy Quinoline Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.govijpsjournal.com Consequently, a major thrust in modern organic synthesis is the development of environmentally benign and sustainable methods. nih.govijpsjournal.comtandfonline.com For the synthesis of the precursor 5-chloro-8-hydroxyquinoline (B194070), innovative approaches are being explored to improve upon classical methods like the Skraup and Doebner-von Miller reactions. tandfonline.comnih.gov

Recent advancements focus on the use of greener solvents like water and ethanol, and the implementation of energy-efficient techniques such as microwave and ultrasound-assisted synthesis. tandfonline.comresearchgate.net For instance, a patented method for preparing 5-chloro-8-hydroxyquinoline utilizes 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) with glycerol (B35011) and concentrated sulfuric acid in the presence of boric acid and a high-boiling, water-immiscible organic solvent. This method aims to reduce tar formation and improve reaction control. google.com

Future research in this area will likely focus on:

Catalyst-free reactions: Exploring reaction conditions that eliminate the need for, often toxic, metal catalysts. researchgate.net

One-pot multicomponent reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel, reducing solvent usage and purification steps. tandfonline.com

Use of biocatalysts: Employing enzymes to catalyze the synthesis, offering high selectivity and mild reaction conditions.

Flow chemistry: Utilizing continuous flow reactors for safer, more efficient, and scalable synthesis.

The subsequent tosylation of 5-chloro-8-hydroxyquinoline to yield 5-Chloro-8-(tosyloxy)quinoline is a critical step. Green chemistry principles can be applied here by exploring alternative tosylating agents and solvent-free reaction conditions.

Discovery of Novel Transformations and Unprecedented Reactivity Modes

The presence of both a chloro and a tosyloxy group on the quinoline ring of this compound provides a platform for discovering novel chemical transformations. The tosyloxy group at the 8-position is an excellent leaving group, facilitating nucleophilic substitution reactions. researchgate.net The chlorine atom at the 5-position, while generally less reactive towards nucleophilic aromatic substitution, can be activated under specific conditions or participate in cross-coupling reactions.

Recent studies have shown that 4-chloro-8-tosyloxyquinoline can undergo reactions with various nitrogen and sulfur nucleophiles. researchgate.net In some cases, the removal of the tosyl protecting group occurs simultaneously with the substitution of the chlorine atom. researchgate.net This suggests the potential for tandem reactions and the development of new one-pot procedures.

Future research could uncover unprecedented reactivity by exploring:

Transition-metal-catalyzed cross-coupling reactions: While Suzuki-Miyaura couplings have been reported for related compounds, a systematic investigation of various cross-coupling partners (e.g., Sonogashira, Heck, Buchwald-Hartwig) with this compound could lead to a diverse library of substituted quinolines. researchgate.netresearchgate.net

C-H activation/functionalization: Direct functionalization of the C-H bonds on the quinoline core, guided by the existing substituents, would provide a highly atom-economical route to novel derivatives.

Dearomatization reactions: Exploring the partial reduction of the quinoline ring to access saturated N-heterocycles with unique three-dimensional structures. d-nb.info

Photoredox catalysis: Utilizing light-driven reactions to access novel reactivity pathways that are not achievable through traditional thermal methods.

A fascinating area of exploration would be the investigation of unprecedented reaction pathways, such as the insertion of isocyanides into the C-Cl or C-O bonds, which has been observed in related chloroquinoline systems. researchgate.net

Integration of this compound into Complex Molecular Architectures for Synthetic Targets

The functional group handles on this compound make it an ideal building block for the synthesis of complex molecular architectures. The ability to selectively functionalize the 5 and 8-positions allows for the stepwise construction of intricate molecules. This is particularly relevant in the synthesis of natural products and medicinally important compounds. libretexts.org

For example, the selective Suzuki-Miyaura coupling at the 5-position, followed by a different transformation at the 8-position (after deprotection of the tosyl group), provides a clear strategy for creating highly substituted quinoline cores. researchgate.net This step-wise approach is crucial for controlling the final structure of the target molecule.

Future opportunities in this domain include:

Total synthesis of natural products: Utilizing this compound as a key intermediate in the synthesis of alkaloids and other natural products containing a quinoline moiety.

Development of novel pharmaceutical scaffolds: Incorporating the 5-chloro-8-substituted quinoline core into new drug candidates to explore their structure-activity relationships.

Synthesis of functional materials: Using this compound as a precursor for the synthesis of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The 8-hydroxyquinoline (B1678124) ligand is a well-known component of the electroluminescent material Alq3. researchgate.netresearchgate.net

The strategic dislocation of complex target molecules back to this compound as a key precursor will be a powerful tool in synthetic planning. libretexts.org

Design of Catalytic Systems for Enhanced Reactivity and Chemo/Regioselectivity

To fully exploit the synthetic potential of this compound, the development of highly efficient and selective catalytic systems is paramount. The challenge lies in achieving chemo- and regioselectivity, particularly when both the chloro and tosyloxy groups can potentially react.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to halogenated quinolines has been extensively reviewed. researchgate.net For this compound, catalytic systems need to be designed to differentiate between the C-Cl and C-OTs bonds. Research on related di- and tri-substituted quinolines has shown that site-selectivity in Suzuki-Miyaura reactions can be achieved, with the reaction preferentially occurring at the more reactive C-Br or C-Cl bond over a C-OTf or C-OTs bond. researchgate.net

Emerging research directions in catalysis for this system include:

Ligand design: Developing novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or other transition metals to fine-tune the catalyst's reactivity and selectivity.

Nanocatalysis: Utilizing metal nanoparticles as catalysts, which can offer high activity, stability, and recyclability. nih.gov

Dual catalysis: Employing two different catalytic cycles simultaneously to achieve transformations that are not possible with a single catalyst.

Asymmetric catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds. Cationic ruthenium complexes have shown promise in the asymmetric hydrogenation of quinolines. rsc.org

The table below summarizes potential catalytic approaches for the selective functionalization of this compound.

| Catalytic Approach | Target Transformation | Potential Catalyst System | Desired Selectivity |

| Suzuki-Miyaura Coupling | Arylation/Vinylation | Palladium with specific phosphine ligands | Chemo- and regioselective reaction at the C-Cl bond |

| Buchwald-Hartwig Amination | Amination | Palladium with bulky electron-rich ligands | Selective amination at the C-Cl position |

| Sonogashira Coupling | Alkynylation | Palladium/Copper co-catalysis | Selective alkynylation at the C-Cl position |

| C-H Activation | Direct functionalization | Rhodium or Iridium complexes | Regioselective functionalization at other positions on the quinoline ring |

| Asymmetric Hydrogenation | Chiral tetrahydroquinolines | Chiral Ruthenium-diamine complexes | High enantioselectivity |

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing 5-Chloro-8-(tosyloxy)quinoline derivatives?

- Methodological Answer : A common approach involves nucleophilic substitution at the C-8 hydroxyl group of 5-chloro-8-hydroxyquinoline. For example, tosylation can be achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., KCO) in acetone under reflux (3–6 hours). Purification typically employs flash column chromatography with gradients like ethyl acetate/hexane (10–30%) to isolate the product, as demonstrated in analogous syntheses of 5-chloro-8-(aryloxy)quinolines .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.9 ppm), the tosyl methyl group (δ ~2.4 ppm), and downfield shifts for oxygen-bound protons (e.g., OCH at δ ~5.2 ppm) .

- IR Spectroscopy : Look for sulfonate S=O stretches (~1367 cm) and C–O–C vibrations (~1242 cm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with mass accuracy <5 ppm .

Q. What in vitro assays are suitable for preliminary antimicrobial evaluation of quinoline derivatives?

- Methodological Answer :

- Disk diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Antifungal testing using Candida or Aspergillus strains.

- Structure-activity relationship (SAR) studies often correlate substituent electronic effects (e.g., electron-withdrawing groups at C-5/C-8) with potency, as seen in triazole-quinoline hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonyl group introduction?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may require controlled temperatures (0–25°C) to suppress side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate tosylation while reducing hydrolysis .

- Byproduct mitigation : Monitor reaction progress via TLC (R ~0.44–0.49 in ethyl acetate/hexane) and employ scavengers (e.g., molecular sieves) for water-sensitive intermediates .

Q. How to resolve discrepancies in NMR data when analyzing substituent electronic effects?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of bulky substituents) causing signal splitting .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) to validate assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for ortho-substituted aryl groups .

Q. What strategies prevent decomposition of this compound during storage?

- Methodological Answer :

- Storage conditions : Keep under inert atmosphere (N/Ar) at –20°C in amber vials to prevent photodegradation.

- Stabilizers : Add radical scavengers (e.g., BHT) if decomposition involves oxidative pathways.

- Hygroscopic intermediates : Use desiccants (e.g., silica gel) for sulfonate esters prone to hydrolysis .

Q. How to design mechanistic studies to elucidate target interactions of quinoline derivatives?

- Methodological Answer :

- Fluorescence quenching assays : Monitor binding to model proteins (e.g., bovine serum albumin) to assess hydrophobic interactions .

- Molecular docking : Screen against crystallographic targets (e.g., Plasmodium enoyl-ACP reductase for antimalarial activity) .

- Metabolomic profiling : Use LC-MS to identify downstream metabolites in bacterial/fungal cultures exposed to inhibitory concentrations .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological efficacy of derivatives with similar substituents?

- Methodological Answer :

- Control for stereochemistry : Verify that synthetic routes do not produce undetected stereoisomers (e.g., via chiral HPLC) .

- Replicate assay conditions : Standardize inoculum size, growth media, and incubation times across studies.

- SAR refinement : Use multivariate analysis (e.g., PCA) to decouple electronic, steric, and solubility effects, as seen in triazole-quinoline hybrids with variable para-substituents .

Functionalization Strategies

Q. What methods enable selective modification at the quinoline C-8 position?

- Methodological Answer :

- Protecting group strategies : Temporarily block C-5 chloro groups with trimethylsilyl (TMS) agents during C-8 derivatization .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing triazole rings, as demonstrated in 5-chloro-8-(triazolylmethoxy)quinolines .

- Microwave-assisted synthesis : Accelerate nucleophilic substitutions (e.g., with aryl boronic acids) under controlled temperature/pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.